molecular formula C4H3N5O B15095631 [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one CAS No. 57351-74-3

[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one

Cat. No.: B15095631
CAS No.: 57351-74-3
M. Wt: 137.10 g/mol
InChI Key: LOBCIVCNIBYPOH-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one is a heterocyclic compound that has garnered significant interest due to its unique structure and potential applications in various fields. This compound is characterized by a fused ring system consisting of triazole and triazine rings, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amino guanidine bicarbonate with trifluoroacetic acid, followed by cyclization to form the desired compound . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different properties.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one is used as a building block for the synthesis of more complex molecules.

Biology

The compound has shown promise in biological research, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a valuable scaffold for drug design and discovery .

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic effects. These compounds may exhibit antimicrobial, antiviral, and anticancer activities, making them candidates for drug development .

Industry

In the industrial sector, the compound is used in the production of high-performance materials. Its thermal stability and resistance to mechanical stress make it suitable for applications in aerospace, defense, and other high-tech industries .

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one apart is its balance of thermal stability, chemical reactivity, and potential for functionalization. These properties make it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

57351-74-3

Molecular Formula

C4H3N5O

Molecular Weight

137.10 g/mol

IUPAC Name

6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one

InChI

InChI=1S/C4H3N5O/c10-3-1-6-8-4-5-2-7-9(3)4/h1-2H,(H,5,7,8)

InChI Key

LOBCIVCNIBYPOH-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C2N=CNN2C1=O

Origin of Product

United States

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